
5-(Dimethylamino)-1-(3-ethenyl-1h-indol-2-yl)pentan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(Dimethylamino)-1-(3-vinyl-1H-indol-2-yl)pentan-1-one is a synthetic organic compound that belongs to the class of indole derivatives Indole derivatives are known for their wide range of biological activities and applications in medicinal chemistry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Dimethylamino)-1-(3-vinyl-1H-indol-2-yl)pentan-1-one typically involves multi-step organic reactions. One possible synthetic route could involve the following steps:
Formation of the Indole Moiety: The indole ring can be synthesized through Fischer indole synthesis, where a phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Introduction of the Vinyl Group: The vinyl group can be introduced via a Heck reaction, where an aryl halide reacts with an alkene in the presence of a palladium catalyst.
Attachment of the Dimethylamino Group: The dimethylamino group can be introduced through nucleophilic substitution, where a suitable leaving group is replaced by a dimethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions
5-(Dimethylamino)-1-(3-vinyl-1H-indol-2-yl)pentan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce amines or alcohols.
Applications De Recherche Scientifique
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe or ligand in biochemical assays and studies.
Medicine: The compound could be investigated for its pharmacological properties and potential therapeutic uses.
Industry: It may find applications in the development of new materials, dyes, or catalysts.
Mécanisme D'action
The mechanism of action of 5-(Dimethylamino)-1-(3-vinyl-1H-indol-2-yl)pentan-1-one would depend on its specific interactions with molecular targets. Potential mechanisms could involve:
Binding to Receptors: The compound may interact with specific receptors or enzymes, modulating their activity.
Pathway Modulation: It could influence cellular signaling pathways, leading to changes in cellular functions.
Gene Expression: The compound might affect gene expression by interacting with transcription factors or other regulatory proteins.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-(Dimethylamino)-1H-indole: A simpler indole derivative with similar structural features.
3-Vinylindole: An indole derivative with a vinyl group, lacking the dimethylamino group.
1-(3-Vinyl-1H-indol-2-yl)pentan-1-one: A compound similar to 5-(Dimethylamino)-1-(3-vinyl-1H-indol-2-yl)pentan-1-one but without the dimethylamino group.
Uniqueness
5-(Dimethylamino)-1-(3-vinyl-1H-indol-2-yl)pentan-1-one is unique due to the presence of both the dimethylamino and vinyl groups, which may confer distinct chemical reactivity and biological activity compared to other indole derivatives.
Propriétés
Numéro CAS |
20876-63-5 |
|---|---|
Formule moléculaire |
C17H22N2O |
Poids moléculaire |
270.37 g/mol |
Nom IUPAC |
5-(dimethylamino)-1-(3-ethenyl-1H-indol-2-yl)pentan-1-one |
InChI |
InChI=1S/C17H22N2O/c1-4-13-14-9-5-6-10-15(14)18-17(13)16(20)11-7-8-12-19(2)3/h4-6,9-10,18H,1,7-8,11-12H2,2-3H3 |
Clé InChI |
AOWOMLRHKPVHPA-UHFFFAOYSA-N |
SMILES canonique |
CN(C)CCCCC(=O)C1=C(C2=CC=CC=C2N1)C=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




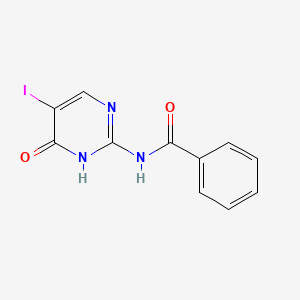
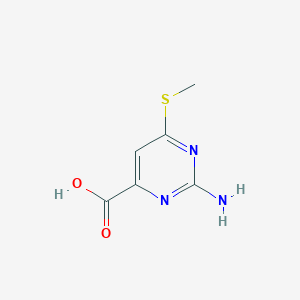
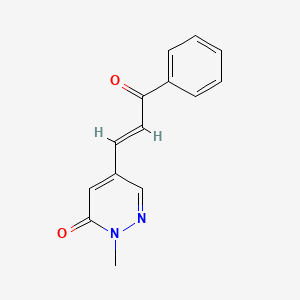
![2-[(1-Methyl-1H-imidazol-5-yl)methyl]-1,2-oxazolidin-3-one](/img/structure/B12919506.png)
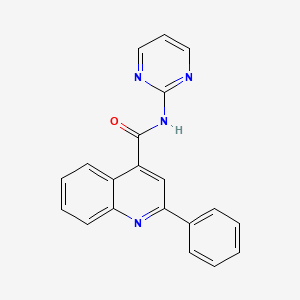

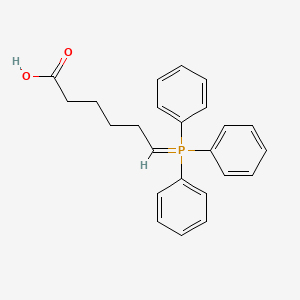
![(3E)-3-[(3-hydroxy-1H-indol-2-yl)imino]-1,1-dimethylthiourea](/img/structure/B12919542.png)




